(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one
Description
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is a chiral cyclopentenone derivative characterized by a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position of the cyclopentenone ring. The (S)-configuration at the 4-hydroxy group distinguishes it from its enantiomer, influencing its stereochemical interactions in synthetic and biological contexts. This compound is cataloged under CAS numbers 2271090-84-5 (S-enantiomer) and 76374-26-0 (racemic mixture) . Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .
The compound’s polar functional groups (hydroxyl and hydroxymethyl) enhance its solubility in polar solvents, while the cyclopentenone core contributes to reactivity typical of α,β-unsaturated ketones. It is primarily used in organic synthesis, particularly for chiral intermediates in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(4S)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYYSFDXQHLOD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C(C1=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one can be achieved through several methods. One common approach involves the use of cyclopentadiene as a starting material, which undergoes a series of reactions including hydroxylation and hydroxymethylation. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized through a streamlined, industrially optimized process starting from D-glucose. The patented method involves two steps :
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Acetylation of D-glucose : Conversion to tri-O-acetyl-D-glucal (III) using sodium methoxide in methanol.
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Aqueous Thermal Rearrangement : Heating tri-O-acetyl-D-glucal in water at 130°C under controlled pH (adjusted with HCl/NaOH) yields the title compound with high efficiency.
Key Reaction Conditions :
| Parameter | Value/Description |
|---|---|
| Starting Material | Tri-O-acetyl-D-glucal |
| Solvent | Water |
| Temperature | 130°C |
| Reaction Time | 1–3 hours |
| Yield (After Isolation) | >50% (purified via resin chromatography) |
This method avoids expensive raw materials (e.g., 2-deoxy-aldohexose) and toxic solvents, aligning with green chemistry principles.
Functional Group Reactivity
The compound participates in reactions driven by its α,β-unsaturated ketone and hydroxyl functionalities:
Nucleophilic Additions
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Michael Addition : The conjugated enone system undergoes regioselective additions with organometallic reagents (e.g., cuprates) at the β-carbon, forming substituted cyclopentane derivatives .
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Epoxidation : Reaction with peracids generates epoxides, intermediates for further stereochemical elaboration .
Reduction and Oxidation
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Selective Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding diol derivatives .
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Oxidation : The hydroxymethyl group (−CH₂OH) is oxidized to a carboxylic acid (−COOH) under strong oxidizing conditions (e.g., KMnO₄) .
Prostaglandin Precursor
The compound serves as a key intermediate in prostaglandin synthesis. Its bicyclic core is functionalized via:
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Alkylation : Introduction of side chains using organotin reagents (e.g., Pd-catalyzed Stille coupling) .
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Cyclopropanation : Transition metal-catalyzed reactions to form strained rings for bioactive analogs .
Industrial and Environmental Considerations
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Scalability : The aqueous synthesis route minimizes organic solvent use, reducing environmental impact .
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Cost Efficiency : Raw material costs are ~$0.10–0.50/g when using D-glucose, compared to >$10/g for 2-deoxy-aldohexose .
Stability and Handling
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Storage : Requires frozen conditions (<0°C) under inert gas to prevent decomposition .
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Light Sensitivity : Degrades under UV exposure, necessitating amber glass storage .
This compound’s reactivity profile and industrial accessibility make it indispensable for synthesizing bioactive molecules, with ongoing research exploring its applications in polymer science and agrochemicals .
Scientific Research Applications
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one serves as a versatile intermediate in organic synthesis. It is used in the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations.
Case Study: Synthesis of Bioactive Compounds
Research has shown that this compound can be utilized in synthesizing bioactive molecules. For example, it has been employed as a precursor in the synthesis of anti-bacterial agents derived from natural products, demonstrating effective inhibition against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Pharmaceutical Applications
The compound exhibits notable biological activities, making it valuable in pharmaceutical research.
Antimicrobial Activity
Studies have indicated that (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one possesses antimicrobial properties. It has been shown to inhibit bacterial growth at low concentrations, thus highlighting its potential as an antimicrobial agent .
Cytotoxic Effects
Furthermore, it has demonstrated cytotoxic effects against cancer cell lines, particularly P388 murine leukemia cells, with an IC50 value of less than 1 microgram/ml . This suggests its potential use in developing anticancer therapies.
Agrochemical Applications
In agrochemistry, (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is being explored for its potential as a pesticide or herbicide component. Its structural characteristics allow for modifications that can enhance its efficacy against agricultural pests.
Safety and Toxicological Assessments
Toxicological evaluations indicate that the compound exhibits low acute toxicity and minimal skin irritation at concentrations used in current applications . This safety profile is crucial for its consideration in consumer products.
Table 2: Toxicological Data Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Minimal |
| Mutagenicity | Negative |
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one (CAS 80-71-7)
- Structure : Lacks the hydroxymethyl group but has a methyl group at position 3.
- Molecular Weight : 112.13 g/mol (vs. 142.15 g/mol for the target compound) .
- Reactivity : The absence of a hydroxymethyl group reduces steric hindrance and hydrogen-bonding capacity, making it less polar. Its α,β-unsaturated system retains electrophilic reactivity but may exhibit lower stability in aqueous environments compared to the hydroxymethyl derivative.
(4S)-4-Hydroxy-3-methyl-2-prop-2-enylcyclopent-2-en-1-one
- Structure : Features an allyl (prop-2-enyl) group at position 2 and a methyl group at position 3.
- Applications : A precursor to pyrethroid insecticides (e.g., Chloroprallethrin) .
- Key Difference : The allyl group introduces conjugation, enhancing electrophilicity at the ketone. This contrasts with the hydroxymethyl group in the target compound, which directs reactivity toward nucleophilic additions (e.g., esterifications).
4-Hydroxy-3-methyl-2-pentyl-2-cyclopenten-1-one (Dihydrojasmolone)
- Structure : Contains a pentyl chain at position 2 and a methyl group at position 3.
- Properties : Increased lipophilicity (logP ~2.8) compared to the target compound (logP ~0.5 estimated), favoring membrane permeability in biological systems .
Stereochemical and Functional Group Comparisons
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one | 4-OH (S), 2-CH₂OH | Hydroxyl, hydroxymethyl, ketone | 142.15 | High polarity, chiral resolution |
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | 2-OH, 3-CH₃ | Hydroxyl, methyl, ketone | 112.13 | Electrophilic ketone reactivity |
| 2-Allyl-3-methyl-4-hydroxy-2-cyclopentenone | 2-CH₂CHCH₂, 3-CH₃, 4-OH | Allyl, methyl, hydroxyl | 152.19 | Conjugation-enhanced reactivity |
| 5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one | 5-OH, 2-CH₃, 3-CH₃ | Hydroxyl, dimethyl, ketone | 126.15 | Natural occurrence in plant oils |
Biological Activity
(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, also known as HHMCP, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological effects, particularly focusing on its antimicrobial and antioxidant activities.
The compound features a cyclopentenone structure that contributes to its reactivity and biological activity. The synthesis of HHMCP has been achieved through various methods, including the Piancatelli rearrangement of furfuryl alcohol. This method allows for the generation of HHMCP in yields ranging from 30% to 49%, depending on the reaction conditions employed (temperature, pressure, and pH) .
Table 1: Synthesis Yields of HHMCP
| Reaction Conditions | Yield (%) |
|---|---|
| Standard Conditions | 30-40 |
| High Temperature (150 °C) | 46 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of HHMCP. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In one study, HHMCP exhibited a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent antibacterial properties .
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested : MRSA, VRE
- MIC Values : Ranged from 0.25 to 8 µg/mL for different strains.
Antioxidant Activity
HHMCP has also been evaluated for its antioxidant properties. Compounds with similar structures have demonstrated significant radical scavenging activities. For instance, related cyclopentenone derivatives have shown effective ABTS and DPPH radical scavenging capabilities . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.
Structure-Activity Relationship
The structure-activity relationship (SAR) of HHMCP has been investigated to understand how modifications in its structure affect biological activity. Compounds with hydroxyl groups at specific positions tend to exhibit enhanced antimicrobial and antioxidant activities. This suggests that the presence and position of functional groups are critical in determining the efficacy of these compounds .
Table 2: Structure-Activity Relationships
| Compound Structure | Activity Type | Observed Effects |
|---|---|---|
| Hydroxyl at C-4 | Antimicrobial | Effective against MRSA |
| Hydroxymethyl at C-2 | Antioxidant | High radical scavenging activity |
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of HHMCP. Investigations into its interactions with bacterial targets and potential side effects on human cells are crucial for assessing its viability as a therapeutic agent . Additionally, exploring synthetic pathways for optimizing yield and purity will enhance the compound's applicability in pharmacological contexts.
Q & A
Q. What are the key synthetic methodologies for enantioselective preparation of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one?
The synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis. A reported method involves ring-opening reactions of bicyclic intermediates (e.g., 2-azabicyclo[2.2.1]hept-5-ene-3-one) with thionyl chloride, followed by stereoselective reduction using chiral catalysts like ruthenium complexes with BINAP ligands. Enantiomeric excess (ee) can be confirmed via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .
Q. How can researchers validate the purity and stereochemical integrity of this compound?
- Chromatography : Use reversed-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) to assess purity.
- Spectroscopy : - and -NMR to confirm hydroxyl and hydroxymethyl groups (e.g., δ ~4.2 ppm for -CHOH in DMSO-d).
- Chiral Analysis : Compare optical rotation ([α]) with literature values (if available) or use circular dichroism (CD) spectroscopy .
Q. What are the stability considerations for (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one under experimental conditions?
The compound is prone to oxidation due to the hydroxyl groups. Stability studies should include:
- Temperature : Store at -20°C under inert atmosphere (argon/nitrogen).
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; use ethanol or methanol for short-term solutions.
- pH Sensitivity : Degradation occurs above pH 7; buffer solutions (e.g., sodium acetate, pH 4.6) are recommended for in vitro assays .
Advanced Research Questions
Q. How can contradictory data on the compound’s metabolic pathways be resolved?
Conflicting reports on metabolism (e.g., phase I oxidation vs. conjugation) may arise from species-specific enzyme activity. To address this:
- In Vitro Models : Compare hepatic microsomes from human, rat, and mouse to identify interspecies differences.
- Isotopic Labeling : Use -labeled compound to track metabolite formation via LC-MS/MS.
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant pathways .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., cyclopentenone ring).
- Molecular Docking : Simulate interactions with enzymes like alcohol dehydrogenases using AutoDock Vina.
- Solvent Effects : Apply COSMO-RS to predict solubility and stability in reaction media .
Q. How can researchers address challenges in stereochemical assignments for derivatives of this compound?
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., acetate esters) to confirm absolute configuration.
- NOESY NMR : Identify spatial proximity between hydroxyl protons and adjacent substituents.
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for chiral centers .
Q. What experimental designs are recommended for studying its biological activity while minimizing off-target effects?
- Dose-Response Curves : Use a range of 0.1–100 µM to identify IC values in cell-based assays (e.g., anti-inflammatory models).
- Proteomic Profiling : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to monitor protein targets.
- Negative Controls : Include enantiomeric (R)-form and structurally related cyclopentenones (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) to isolate stereospecific effects .
Methodological Notes
- Analytical Cross-Validation : Always cross-reference NMR, HPLC, and mass spectrometry data with databases like SciFinder or Reaxys to confirm novelty .
- Stereochemical Purity : Use chiral columns (e.g., Daicel CHIRALPAK®) for preparative purification to ensure >98% ee.
- Data Reproducibility : Document solvent lot numbers and equipment calibration dates to mitigate batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
